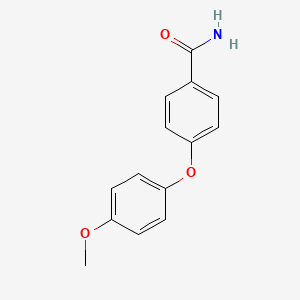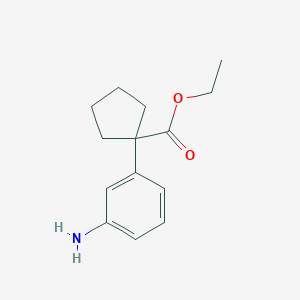![molecular formula C11H6ClNO2 B8636815 4-Chloro-3H-furo[3,4-c]quinolin-1-one](/img/structure/B8636815.png)
4-Chloro-3H-furo[3,4-c]quinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-3H-furo[3,4-c]quinolin-1-one is a heterocyclic compound that features a fused furan and quinoline ring system with a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-furo[3,4-c]quinolin-1-one typically involves the reaction of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization. The sodium salt of quinolin-6-ol reacts with allyl bromides to form allyl aryl ethers, which are then subjected to thermal rearrangement under standard or microwave conditions. The resulting products undergo acid-catalyzed intramolecular cyclization to yield the desired furoquinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Chloro-3H-furo[3,4-c]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furoquinolines .
科学的研究の応用
4-Chloro-3H-furo[3,4-c]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimalarial, antitumor, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity is studied to understand its interactions with various biological targets.
作用機序
The mechanism of action of 4-Chloro-3H-furo[3,4-c]quinolin-1-one involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound may inhibit key enzymes or pathways essential for the survival of the malaria parasite. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline ring system but differ in functional groups and substitution patterns.
2,3-Dihydro-furo[3,2-h]quinolines: These compounds have a similar fused ring system but differ in the position of the furan ring and other substituents.
Uniqueness
4-Chloro-3H-furo[3,4-c]quinolin-1-one is unique due to the specific positioning of the chlorine atom and the fused furan-quinoline ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C11H6ClNO2 |
|---|---|
分子量 |
219.62 g/mol |
IUPAC名 |
4-chloro-3H-furo[3,4-c]quinolin-1-one |
InChI |
InChI=1S/C11H6ClNO2/c12-10-7-5-15-11(14)9(7)6-3-1-2-4-8(6)13-10/h1-4H,5H2 |
InChIキー |
KLSBPONMUTUMBM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C3N=C2Cl)C(=O)O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
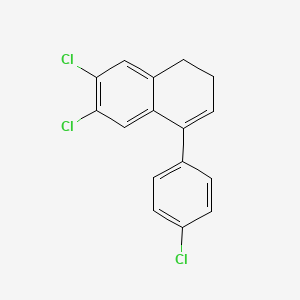

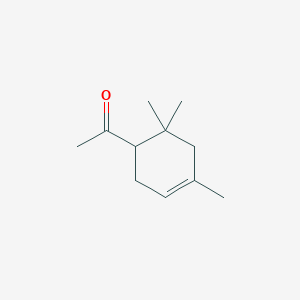
![4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine](/img/structure/B8636749.png)
![7-(3,4-dimethyl-benzoyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B8636750.png)
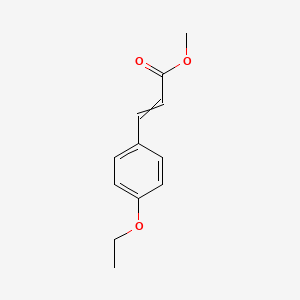
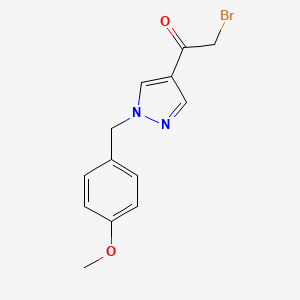
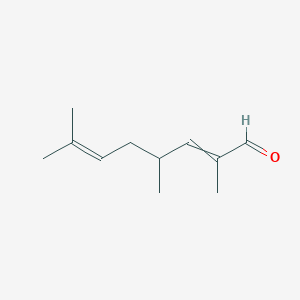
![Pyridin-3-yl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate](/img/structure/B8636771.png)
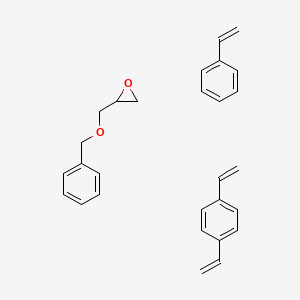
![4-(Chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B8636798.png)
![5-[(Ethoxymethyl)sulfanyl]-2-nitroaniline](/img/structure/B8636813.png)
